molecular formula C18H14Cl5NO3S B13765470 Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50539-76-9

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13765470
CAS No.: 50539-76-9
M. Wt: 501.6 g/mol
InChI Key: IOTVNIPKZLCUNI-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound known for its diverse applications in various fields This compound is characterized by its unique structure, which includes a benzofuranyl ester moiety and a pentachlorophenyl thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate and pentachlorothiophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pentachlorophenyl thio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Agricultural Chemistry: Used as an insecticide and pesticide due to its effectiveness in controlling pests.

    Medicinal Chemistry:

    Industrial Chemistry: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(4-chlorophenyl)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to the presence of the pentachlorophenyl thio group, which imparts distinct chemical and biological properties. This makes it more effective as an insecticide compared to similar compounds with different substituents.

Properties

CAS No.

50539-76-9

Molecular Formula

C18H14Cl5NO3S

Molecular Weight

501.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbamate

InChI

InChI=1S/C18H14Cl5NO3S/c1-18(2)7-8-5-4-6-9(15(8)27-18)26-17(25)24(3)28-16-13(22)11(20)10(19)12(21)14(16)23/h4-6H,7H2,1-3H3

InChI Key

IOTVNIPKZLCUNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C

Origin of Product

United States

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